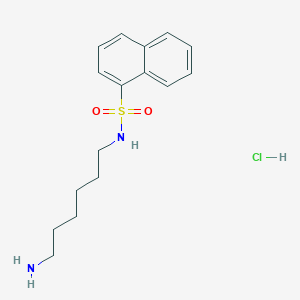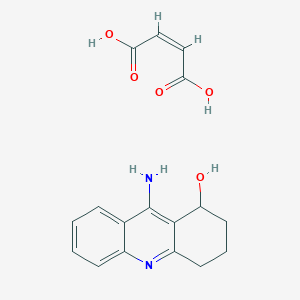
二环胺盐酸盐
描述
Dicyclomine hydrochloride is a synthetic tertiary amine antispasmodic and anticholinergic agent. It is primarily used to treat gastrointestinal motility disturbances such as irritable bowel syndrome. The compound works by relaxing the smooth muscles of the gastrointestinal tract, thereby alleviating spasms and associated pain .
科学研究应用
Dicyclomine hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
Dicyclomine hydrochloride primarily targets the muscarinic M1, M3, and M2 receptors . These receptors are part of the muscarinic acetylcholine receptor family and play a crucial role in the functioning of the smooth muscles and glands .
Mode of Action
Dicyclomine hydrochloride acts as an antagonist to the muscarinic M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . This dual mechanism of action allows dicyclomine hydrochloride to inhibit the action of bradykinin and histamine, resulting in a direct effect on the smooth muscle and decreased strength of contractions seen in spasms of the ileum .
Biochemical Pathways
The biochemical pathways affected by dicyclomine hydrochloride are primarily those involving the neurotransmitters acetylcholine, histamine, and bradykinin . By inhibiting these neurotransmitters, dicyclomine hydrochloride can reduce the strength of contractions in the smooth muscles of the gastrointestinal tract .
Pharmacokinetics
Dicyclomine hydrochloride is readily absorbed from the gastrointestinal tract . The onset of action is between 1 to 2 hours, and the duration of action is up to 4 hours . It is extensively metabolized in the liver . Approximately 80% of the drug is excreted in the urine, with a small amount (about 10%) excreted in the feces . The half-life of dicyclomine hydrochloride is approximately 9 to 10 hours .
Result of Action
The primary result of dicyclomine hydrochloride’s action is the relaxation of the smooth muscles of the intestines . This leads to a decrease in the strength of contractions seen in spasms of the ileum . This effect is beneficial in the treatment of conditions such as irritable bowel syndrome .
Action Environment
The action of dicyclomine hydrochloride can be influenced by various environmental factors. For instance, conditions characterized by tachyarrhythmia such as thyrotoxicosis, congestive heart failure, and cardiac surgery may further accelerate the heart rate . Therefore, caution is required in patients with coronary heart disease, as ischemia and infarction may be worsened, and in patients with hypertension . Additionally, the peripheral effects of dicyclomine hydrochloride are a consequence of their inhibitory effect on muscarinic receptors of the autonomic nervous system .
生化分析
Biochemical Properties
Dicyclomine Hydrochloride achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine . It non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum .
Cellular Effects
Dicyclomine Hydrochloride is an anticholinergic drug used to relax the smooth muscles of the intestines . It influences cell function by reducing the strength of contractions seen in spasms of the ileum .
Molecular Mechanism
The molecular mechanism of Dicyclomine Hydrochloride involves direct antimuscarinic activity of the M1, M3, and M2 receptors, and antagonism of bradykinin and histamine . It non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle .
Temporal Effects in Laboratory Settings
Dicyclomine Hydrochloride’s duration of action is not especially long as it is usually taken 4 times daily with individual doses of 20-40mg orally or 10-20mg by intramuscular injection . It should not be administered intravenously .
准备方法
Synthetic Routes and Reaction Conditions
Dicyclomine hydrochloride is synthesized through a multi-step process. The primary synthetic route involves the esterification of 1-cyclohexylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol. This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of dicyclomine hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) is common for the quantitative estimation and validation of the compound in bulk and pharmaceutical formulations .
化学反应分析
Types of Reactions
Dicyclomine hydrochloride undergoes several types of chemical reactions, including:
Esterification: Formation of the ester from 1-cyclohexylcyclohexanecarboxylic acid and 2-(diethylamino)ethanol.
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions.
Salt Formation: Conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst.
Hydrolysis: Acidic or basic conditions.
Salt Formation: Hydrochloric acid.
Major Products Formed
Esterification: 2-(diethylamino)ethyl 1-cyclohexylcyclohexanecarboxylate.
Hydrolysis: 1-cyclohexylcyclohexanecarboxylic acid and 2-(diethylamino)ethanol.
Salt Formation: Dicyclomine hydrochloride.
相似化合物的比较
Similar Compounds
Hyoscyamine: Another anticholinergic agent used to treat gastrointestinal disorders.
Bentyl (dicyclomine): A brand name for dicyclomine, used interchangeably with the generic form.
Uniqueness
Dicyclomine hydrochloride is unique in its dual mechanism of action, combining antimuscarinic activity with the inhibition of bradykinin and histamine. This makes it particularly effective in reducing gastrointestinal spasms and associated pain .
属性
IUPAC Name |
2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17;/h17H,3-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBNMFJOJGDCEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77-19-0 (Parent) | |
| Record name | Dicyclomine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0058778 | |
| Record name | Dicyclomine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67-92-5 | |
| Record name | Dicyclomine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclomine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclomine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicyclomine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-[[[1,1'-bicyclohexyl]-1-ylcarbonyl]oxy]ethyl]diethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYCLOMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ903KQA31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-2h-Furo[2,3-C]pyran-2-One](/img/structure/B13470.png)











![S-[N-Benzyl(thiocarbamoyl)]-L-cysteine](/img/structure/B13508.png)
